molecular formula C17H12BrNO3S B2804440 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797140-92-1

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2804440
CAS No.: 1797140-92-1
M. Wt: 390.25
InChI Key: ZXKFNPWEZRIWLO-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a furan ring, and a thiophene ring

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that the compound contains a boron atom, which is often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given the compound’s potential involvement in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon–carbon bond formation

Result of Action

As a thiophene derivative, it may exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

It’s worth noting that the stability of boronic acids and their esters, which this compound may contain, can be influenced by the presence of water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(thiophen-2-ylmethyl)benzamide
  • 2-bromo-N-(furan-2-ylmethyl)benzamide

Uniqueness

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKFNPWEZRIWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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